molecular formula C11H21NO3 B13087485 3-(5-Propoxypiperidin-3-yl)propanoic acid

3-(5-Propoxypiperidin-3-yl)propanoic acid

Cat. No.: B13087485
M. Wt: 215.29 g/mol
InChI Key: PUYQLKBEBLRLFW-UHFFFAOYSA-N
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Description

3-(5-Propoxypiperidin-3-yl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a piperidine ring substituted with a propoxy group at the 5-position and a propanoic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Propoxypiperidin-3-yl)propanoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Propoxy Group: The propoxy group can be introduced via an alkylation reaction using propyl bromide or propyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(5-Propoxypiperidin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

3-(5-Propoxypiperidin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Propoxypiperidin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The propanoic acid moiety can form hydrogen bonds with active site residues, while the piperidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Ethoxypiperidin-3-yl)propanoic acid
  • 3-(5-Methoxypiperidin-3-yl)propanoic acid
  • 3-(5-Butoxypiperidin-3-yl)propanoic acid

Uniqueness

3-(5-Propoxypiperidin-3-yl)propanoic acid is unique due to the specific combination of its propoxy group and piperidine ring, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

3-(5-propoxypiperidin-3-yl)propanoic acid

InChI

InChI=1S/C11H21NO3/c1-2-5-15-10-6-9(7-12-8-10)3-4-11(13)14/h9-10,12H,2-8H2,1H3,(H,13,14)

InChI Key

PUYQLKBEBLRLFW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CC(CNC1)CCC(=O)O

Origin of Product

United States

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